7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires the use of transition metal catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . This method allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties .
Scientific Research Applications
7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles, such as trifluoromethylpyridines and trifluoromethylimidazoles .
Uniqueness
The uniqueness of 7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine lies in its specific structure, which combines the properties of both imidazole and pyridine rings with the trifluoromethyl group. This combination results in enhanced stability, lipophilicity, and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-2-3-12-6-5(4)13-7(14-6)8(9,10)11/h2-3H,1H3,(H,12,13,14) |
InChI Key |
HKFZUQBCTBNVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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